

## Investigating the Therapeutic Potential of ML-290: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**ML-290** has emerged as a first-in-class, potent, and selective small-molecule agonist of the human relaxin family peptide receptor 1 (RXFP1).[1][2][3] As a non-peptidic molecule, **ML-290** offers significant advantages over the native relaxin peptide, including improved in vivo stability and the potential for oral administration, making it an attractive candidate for therapeutic development.[2] This technical guide provides a comprehensive overview of the therapeutic potential of **ML-290**, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended to support further investigation into the promising pharmacological profile of **ML-290** in various disease models.

### Introduction to ML-290 and its Target, RXFP1

**ML-290** is an allosteric agonist of RXFP1, a G protein-coupled receptor (GPCR) that is the primary target of the peptide hormone relaxin.[4] Relaxin and its receptor play crucial roles in a variety of physiological processes, including the regulation of cardiovascular and reproductive systems. The activation of RXFP1 has demonstrated beneficial effects in preclinical models of heart failure, fibrosis, and pulmonary hypertension. **ML-290** mimics the action of relaxin, demonstrating similar efficacy in functional assays. Notably, **ML-290** is specific for the human RXFP1 and does not activate the rodent ortholog, necessitating the use of humanized animal models for in vivo studies.



## **Quantitative Data Summary**

The following tables summarize the key quantitative parameters of **ML-290**, providing a snapshot of its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of ML-290

| Parameter    | Value  | Assay System                                                    | Reference |
|--------------|--------|-----------------------------------------------------------------|-----------|
| EC50 (RXFP1) | 94 nM  | cAMP production in<br>HEK293 cells<br>expressing human<br>RXFP1 |           |
| EC50 (RXFP2) | 1.5 μΜ | cAMP production in<br>HEK293 cells<br>expressing human<br>RXFP2 | _         |

Table 2: In Vivo Efficacy of ML-290

| Disease Model             | Animal Model                                                  | Dose and<br>Administration | Key Finding                                                                                   | Reference |
|---------------------------|---------------------------------------------------------------|----------------------------|-----------------------------------------------------------------------------------------------|-----------|
| Liver Fibrosis            | Transgenic mice<br>expressing<br>human RXFP1                  | 37 mg/kg                   | Reduction in carbon tetrachloride-induced liver fibrosis                                      |           |
| Pulmonary<br>Hypertension | Humanized<br>RXFP1 knock-in<br>mice (Sugen-<br>hypoxia model) | 10 or 30<br>mg/kg/day (IP) | Attenuation of pulmonary hypertension, right ventricular hypertrophy, and vascular remodeling |           |



Table 3: Pharmacokinetic and ADME Profile of ML-290

| Parameter         | Value     | Species | Notes                                                                 | Reference |
|-------------------|-----------|---------|-----------------------------------------------------------------------|-----------|
| In Vitro ADME     | Excellent | -       | Good<br>microsomal and<br>plasma stability                            |           |
| In Vivo Stability | High      | Mice    | Sustained concentrations in the liver after multiple daily injections |           |

## Signaling Pathway of ML-290 through RXFP1

**ML-290**, as an agonist of RXFP1, activates downstream signaling cascades that mediate its therapeutic effects. The primary signaling pathway involves the coupling of RXFP1 to G proteins, leading to the modulation of intracellular second messengers.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) Probe Reports from the NIH Molecular Libraries Program NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- To cite this document: BenchChem. [Investigating the Therapeutic Potential of ML-290: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609136#investigating-the-therapeutic-potential-of-ml-290]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com